molecular formula C6H5Cl2N B1300166 2,5-Dichloro-3-methylpyridine CAS No. 59782-88-6

2,5-Dichloro-3-methylpyridine

Cat. No.: B1300166
CAS No.: 59782-88-6
M. Wt: 162.01 g/mol
InChI Key: HZOPYQZRWCJGDT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5Cl2N. It is characterized by the presence of two chlorine atoms and one methyl group attached to a pyridine ring. This compound is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2,5-dimethoxy-3-methylpyridine can be obtained.

    Oxidation Products: Pyridine N-oxides are the major products of oxidation reactions.

    Reduction Products: Partially or fully dechlorinated pyridines are formed upon reduction.

Scientific Research Applications

2,5-Dichloro-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It serves as a building block in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular pathways are still ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

    2,6-Dichloro-3-methylpyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    3,5-Dichloro-2-methylpyridine: Another isomer with distinct chemical properties and uses.

    2,5-Dichloropyridine: Lacks the methyl group, resulting in different chemical behavior.

Uniqueness: 2,5-Dichloro-3-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity patterns and makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,5-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOPYQZRWCJGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349136
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-88-6
Record name 2,5-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in 1) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subject to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colorless crystals (recrystallized from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

21.4 g of the 4-formyl-2-methyl-2,4,4-trichlorobutyronitrile obtained in (a) are heated for 4 to 5 hours to 145° C. while introducing a weak stream of dry HCl gas. After it has cooled, the dark melt is subjected to steam distillation, affording 9.9 g of 2,5-dichloro-3-methylpyridine in the form of colourless crystals (recrystallised from CH3OH/H2O in the volume ratio of 4:1).
Name
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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